N,N'-Dibenzyldithiooxamide
Overview
Description
N,N'-Dibenzyldithiooxamide is a useful research compound. Its molecular formula is C16H16N2S2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44704. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Application
- N,N'-Dibenzyldithiooxamide is not directly mentioned in the studies reviewed, but related compounds have been synthesized and evaluated for various applications. For example, dibenzo[1,4]dioxin-1-carboxamides, closely related to dibenzyldithiooxamide, have been synthesized and shown to have in vitro and in vivo antitumor activity. These compounds are DNA-intercalating agents with potential as antitumor drugs (Lee et al., 1992).
Biochemical Research
- In biochemical research, compounds related to this compound have been used to study various cellular processes. For instance, benzamide and its derivatives have been studied for their role in enhancing unscheduled DNA synthesis in human lymphocytes after ultraviolet irradiation (Miwa et al., 1981). This research has implications for understanding DNA repair mechanisms.
Pharmacology
- In the field of pharmacology, derivatives of this compound have been explored for their potential therapeutic applications. For example, studies have investigated the synthesis and antiviral properties of N-benzyl derivatives, such as dihydroxypyrimidine-4-carboxamides, as potent HIV integrase inhibitors (Pace et al., 2007).
Materials Science
- In materials science, related compounds have been utilized in the development of polymers and other materials. For example, research on o-nitrobenzyl alcohol derivatives, which share structural similarities with this compound, has shown their utility in polymer and materials science due to their photolabile properties (Zhao et al., 2012).
Safety and Hazards
“N,N’-Dibenzyldithiooxamide” is classified as having acute toxicity (Category 3, Oral) and is hazardous to the aquatic environment, short-term (Acute) - Category Acute 1 . It is toxic if swallowed and very toxic to aquatic life . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .
Mechanism of Action
Target of Action
This compound has been studied in the context of chemical reactions , but its specific biological targets remain unclear
Mode of Action
It has been involved in chemical reactions with other compounds , but the specifics of how it interacts with its targets and the resulting changes are not yet known. More research is required to elucidate these details.
Biochemical Pathways
The compound has been used in chemical reactions , but the downstream effects on biochemical pathways are not well-documented
Result of Action
While the compound has been used in chemical reactions , its specific effects at the molecular and cellular level are not known
Action Environment
Environmental factors can significantly impact the action of chemical compounds , but specific studies on this compound are lacking. Future research should consider these factors to fully understand the compound’s behavior in different environments.
Properties
IUPAC Name |
N,N'-dibenzylethanedithioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S2/c19-15(17-11-13-7-3-1-4-8-13)16(20)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRMURHAZMNRGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)C(=S)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059544 | |
Record name | Ethanedithioamide, N,N'-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122-65-6 | |
Record name | N1,N2-Bis(phenylmethyl)ethanedithioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzylrubeanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibenzylrubeanic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanedithioamide, N1,N2-bis(phenylmethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanedithioamide, N,N'-bis(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-dibenzyldithiooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.148 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZYLRUBEANIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24YBM651S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of N,N'-dibenzyldithiooxamide and what are its key characteristics?
A1: this compound (also known as N,N'-dibenzylethanedithioamide) possesses a center of inversion and exhibits a planar trans-dithiooxamide core. A defining feature of its solid-state structure is a strong intramolecular hydrogen bond between the sulfur atom and the neighboring amide hydrogen atom []. This interaction is evidenced by a short S···N distance of 2.926 Å. Interestingly, steric hindrance dictates that the aryl substituent adopts an orthogonal orientation with respect to the trans-dithiooxamide plane [].
Q2: What is the molecular formula and molecular weight of this compound?
A2: The molecular formula of this compound is C16H16N2S2. Its molecular weight is 300.44 g/mol.
Q3: What are some known applications of this compound in analytical chemistry?
A3: this compound has been investigated for its ability to selectively extract and separate precious metals from silicate rocks, enabling their quantification through neutron activation analysis []. This method highlights the compound's potential in trace element analysis within geological samples.
Q4: Has this compound been studied for its reactivity with other organic molecules?
A4: Yes, research has explored the reaction of this compound with benzoylacetylene [, ]. While the specific details of the reaction and its products require further investigation, this work suggests the potential of this compound to engage in interesting chemical transformations.
Q5: Are there any studies exploring the coordination chemistry of this compound?
A5: Research has explored Palladium(II) complexes incorporating this compound as a ligand []. This line of inquiry highlights the compound's potential to serve as a building block in coordination chemistry and materials science.
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